

# ADX-629: A Meta-Analysis of Clinical Trial Performance Across Diverse Indications

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## Compound of Interest

Compound Name: XMP-629

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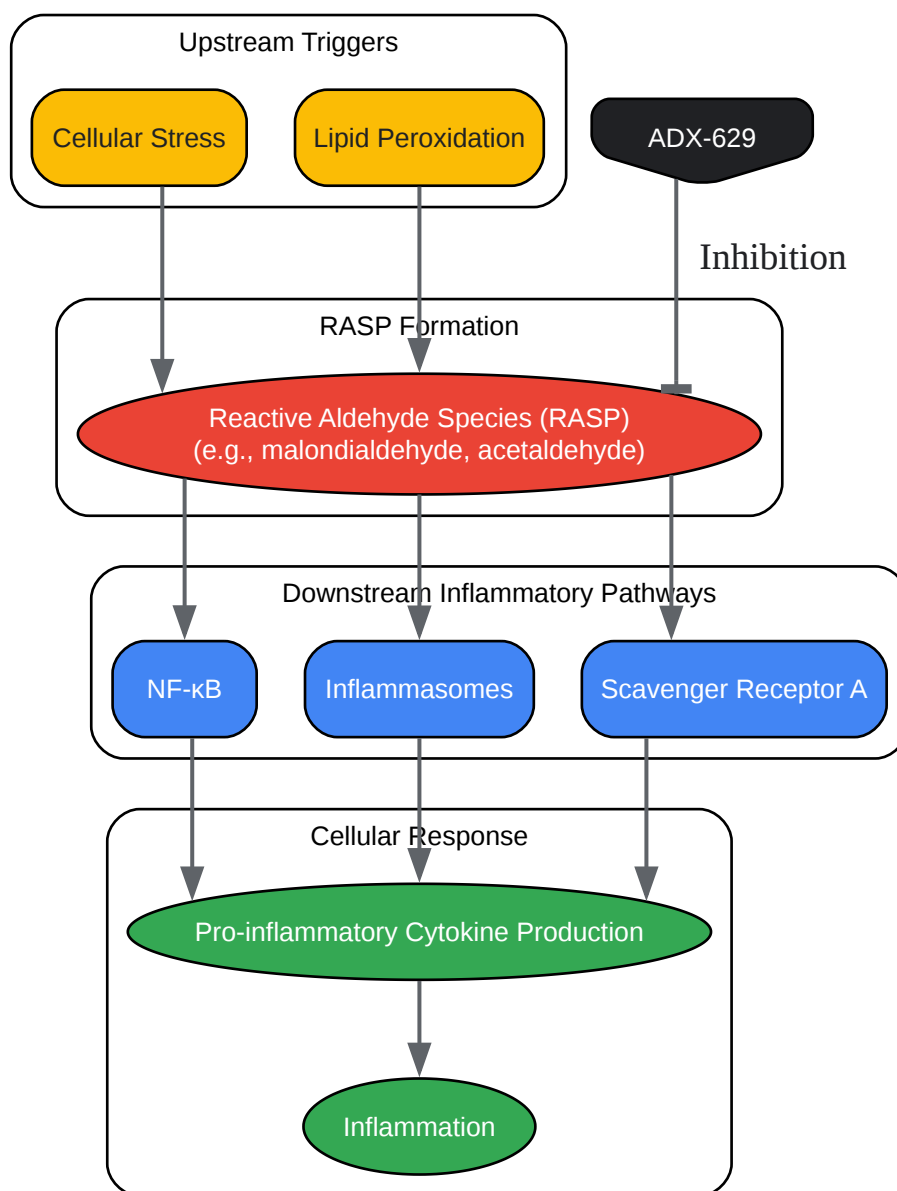
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A Comparative Guide for Researchers and Drug Development Professionals

ADX-629 is a first-in-class, orally administered, covalent inhibitor of reactive aldehyde species (RASP), positioning it as a novel therapeutic agent for a range of immune-mediated diseases. RASP are upstream mediators of inflammation, and by targeting these species, ADX-629 has the potential to modulate a broad array of inflammatory pathways. This guide provides a meta-analysis of the available clinical trial data for ADX-629 across various indications, comparing its performance with established alternative therapies.

## Mechanism of Action: RASP Modulation

Reactive aldehyde species are small, highly reactive molecules that can cause cellular damage and trigger inflammatory responses. They are implicated in the pathophysiology of numerous immune-mediated diseases. ADX-629 is designed to covalently bind to and neutralize RASP, thereby mitigating their pro-inflammatory effects. This mechanism represents a novel approach to treating inflammatory conditions, targeting upstream triggers rather than downstream signaling molecules.



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**Figure 1:** Proposed mechanism of action of ADX-629 via RASP inhibition.

## Clinical Trial Data Summary

The following sections summarize the key findings from Phase 1 and Phase 2 clinical trials of ADX-629 across various indications. For each indication, a comparative analysis with alternative therapies is provided.

## Psoriasis (Moderate)

A Phase 2 proof-of-concept trial evaluated ADX-629 in patients with moderate psoriasis.[\[1\]](#)

Table 1: Comparison of ADX-629 with Alternative Therapies in Moderate Psoriasis

Treatment	Trial	Primary Endpoint	Efficacy
ADX-629	Phase 2	PASI 75 at Week 12	25% of patients achieved PASI 75. <a href="#">[1]</a>
Adalimumab	Phase 3 (REVEAL)	PASI 75 at Week 16	71% of patients achieved PASI 75. <a href="#">[1]</a> <a href="#">[2]</a>
Apremilast	Phase 3 (ESTEEM 1)	PASI 75 at Week 16	33.1% of patients achieved PASI 75. <a href="#">[3]</a>

## Atopic Dermatitis (Mild to Moderate)

An open-label, single-center Phase 2 clinical trial of ADX-629 included eight patients with mild-to-moderate atopic dermatitis.[\[4\]](#)

Table 2: Comparison of ADX-629 with Alternative Therapies in Mild to Moderate Atopic Dermatitis

Treatment	Trial	Primary Endpoint	Efficacy
ADX-629	Phase 2	EASI-50/75/90 at 3 months	EASI-50: 50%EASI-75: 38%EASI-90: 13%IGA score of 0 or 1: 13%. <a href="#">[4]</a>
Crisaborole 2% Ointment	Phase 3 (Pooled analysis)	ISGA success (clear or almost clear) at Day 29	A significantly greater proportion of patients treated with crisaborole achieved ISGA success compared to vehicle. <a href="#">[5]</a> More patients achieved EASI 75 with crisaborole administration. <a href="#">[6]</a>
Topical Corticosteroids	Various	Improvement in eczema severity	Potent topical corticosteroids are generally more effective than mild-potency ones for moderate flare-ups. <a href="#">[7]</a> <a href="#">[8]</a>

## Asthma (Mild)

A placebo-controlled crossover trial of eight mild asthma patients treated for 7 days was conducted for ADX-629.[\[1\]](#)

Table 3: Comparison of ADX-629 with Alternative Therapies in Mild Asthma

Treatment	Trial	Primary Endpoint	Efficacy
ADX-629	Phase 2	Asthma symptom scores and sputum eosinophil counts	Numerical reduction in both symptom scores and sputum eosinophil counts relative to placebo.[1] Statistically significant reductions in plasma IL-5 and TNFα.[1]
Inhaled Corticosteroids (ICS)	Meta-analysis	Symptom control and lung function	ICS improves lung function and reduces airway inflammation but may not significantly change symptom scores in adults with mild intermittent asthma.[9] As-needed ICS-formoterol reduces the risk of exacerbations. [10][11]

Chronic Cough (Refractory or Unexplained)

A Phase 2 crossover trial evaluated ADX-629 in patients with refractory or unexplained chronic cough.

Table 4: Comparison of ADX-629 with Alternative Therapies in Chronic Cough

Treatment	Trial	Primary Endpoint	Efficacy
ADX-629	Phase 2	Cough frequency	Statistically significant reduction in awake cough frequency (p=0.01) and 24-hour cough frequency (p=0.001) compared to placebo.
Gefapixant (45 mg twice daily)	Phase 3 (COUGH-1 & COUGH-2)	24-hour cough frequency	Statistically significant reduction in 24-hour cough frequency versus placebo at 12 weeks (18.45% reduction) and 24 weeks (14.64% reduction). <a href="#">[4]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>

## Ethanol Toxicity

A sequence-randomized, double-masked, placebo-controlled crossover Phase 2 clinical trial of ADX-629 was conducted to assess its effect on the signs of alcohol intoxication.

Table 5: Efficacy of ADX-629 in Ethanol Toxicity

Treatment	Trial	Primary Endpoint	Efficacy
ADX-629	Phase 2	Signs of alcohol intoxication	Statistically significant reduction in dermal flushing (P=0.0007), increased Romberg test balance time (P=0.02), and lowered levels of acetaldehyde (P=0.03) following acute alcohol exposure, relative to placebo.

## Alcohol-Associated Hepatitis (Mild to Moderate)

A single-arm, multicenter Phase 2 clinical trial administered ADX-629 orally for one month to four patients with mild to moderate alcohol-associated hepatitis.[\[15\]](#)[\[16\]](#)

Table 6: Efficacy of ADX-629 in Mild to Moderate Alcohol-Associated Hepatitis

Treatment	Trial	Primary Endpoint	Efficacy
ADX-629	Phase 2	Markers of liver function and inflammation	Statistically significant improvement in Model for End-Stage Liver Disease (MELD) score (P=0.001), triglyceride levels (P<0.0001), and C-Reactive Protein (CRP) levels (P<0.0001) compared to baseline. <a href="#">[15]</a> <a href="#">[16]</a>
Corticosteroids	Various	Survival benefit	Corticosteroids are the only therapy with proven efficacy in severe alcohol-associated hepatitis (MELD score >20), with maximal benefit observed in patients with MELD scores between 25 and 39. <a href="#">[17]</a> Their benefit in moderate disease is less established.

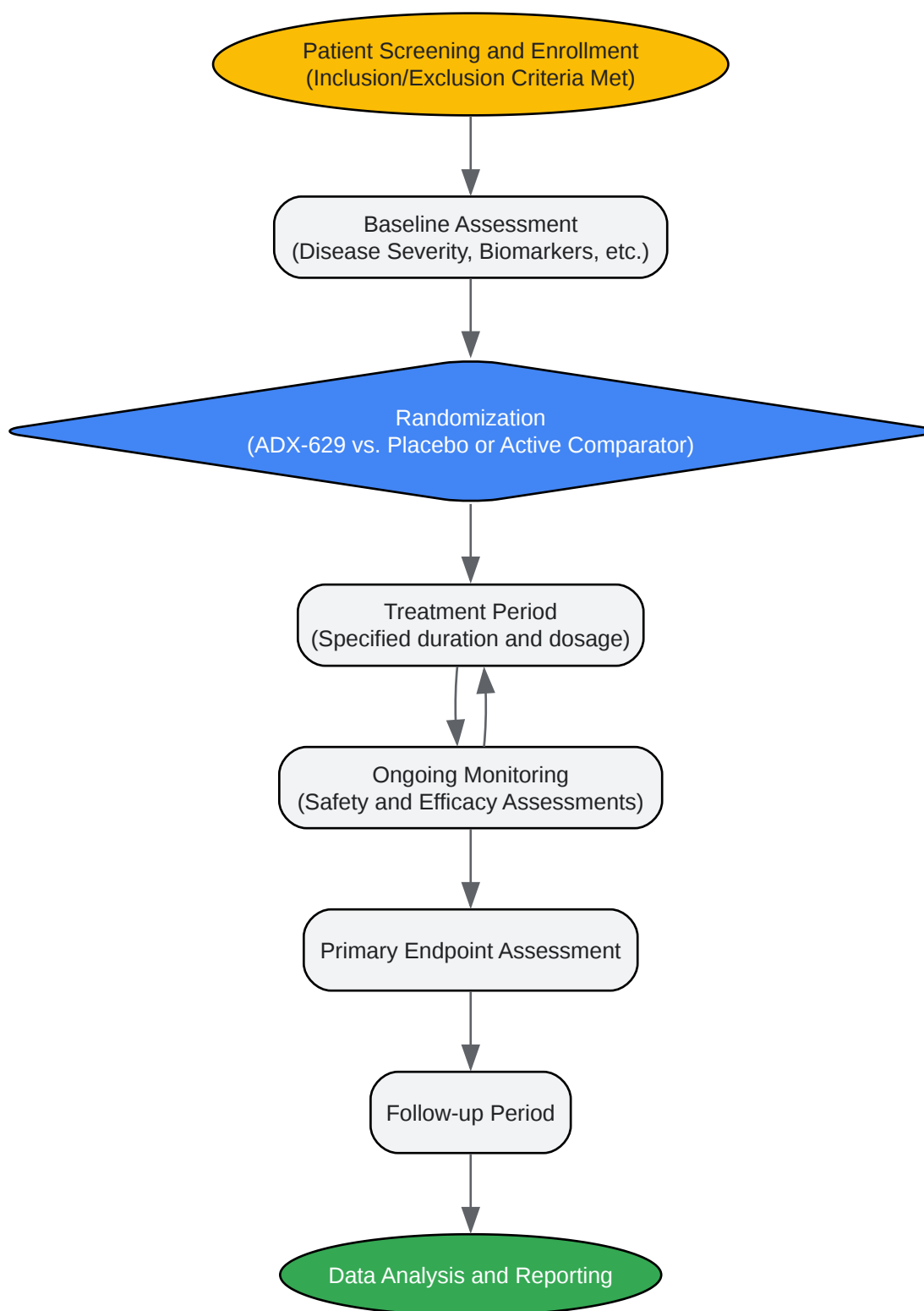
## Uveitis

As of the current analysis, there is no publicly available clinical trial data for ADX-629 in the treatment of uveitis.

## Experimental Protocols

The following provides a generalized overview of the experimental protocols used in the Phase 2 clinical trials of ADX-629. Specific details may vary between individual trials.





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**Figure 2:** Generalized experimental workflow for ADX-629 clinical trials.

- **Study Design:** The majority of the Phase 2 trials for ADX-629 have been designed as proof-of-concept studies. These have included open-label, single-arm designs, as well as placebo-controlled, crossover designs.[1][4] The trials for atopic dermatitis and idiopathic nephrotic syndrome were designed as adaptive, two-part studies, with an initial open-label part followed by a placebo-controlled part.[18][19]
- **Patient Population:** Each trial enrolled a specific patient population based on the indication being studied. For example, the psoriasis trial enrolled patients with moderate disease, while the atopic dermatitis trial included patients with mild-to-moderate disease.[1][4]
- **Intervention:** Patients were administered ADX-629 orally. The dosing regimen varied between trials, with a common dosage being twice daily.[4][18][19]
- **Endpoints:** The primary and secondary endpoints were indication-specific. Efficacy endpoints included established clinical measures such as the Psoriasis Area and Severity Index (PASI) for psoriasis, the Eczema Area and Severity Index (EASI) for atopic dermatitis, and changes in biomarkers such as cytokine levels.[1][4] Safety and tolerability were assessed through the monitoring of adverse events.

## Safety and Tolerability

Across the completed Phase 1 and Phase 2 clinical trials, ADX-629 has been generally well-tolerated.[1] In a Phase 1 trial involving 85 healthy volunteers, no treatment-related adverse events were observed.[12] Similarly, in the Phase 2 trials for various indications, no serious adverse events have been reported, and the observed adverse events have been predominantly mild.[4]

## Future Directions

The clinical development of ADX-629 as a proof-of-concept molecule has paved the way for next-generation RASP modulators. Aldeyra Therapeutics has indicated a strategic shift to focus on these newer candidates, ADX-248 and ADX-246, for further development in immune-mediated diseases.[15] The clinical development of ADX-629 has been discontinued, pending potential investigator-sponsored trials in specific rare diseases like Sjögren-Larsson Syndrome. [15]

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The information presented is based on publicly available data from clinical trials and may not be exhaustive. For complete and up-to-date information, please refer to the official clinical trial registries and publications from Aldeyra Therapeutics.

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